molecular formula C13H13N3O2S2 B10896588 N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B10896588
M. Wt: 307.4 g/mol
InChI Key: ITJVXBWDYDFNIK-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of an acetylphenyl group and a thiadiazole ring, which are linked through a sulfanylacetamide moiety

Properties

Molecular Formula

C13H13N3O2S2

Molecular Weight

307.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H13N3O2S2/c1-8(17)10-3-5-11(6-4-10)14-12(18)7-19-13-16-15-9(2)20-13/h3-6H,7H2,1-2H3,(H,14,18)

InChI Key

ITJVXBWDYDFNIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the thiadiazole derivative with a suitable sulfanylating agent, such as thiols or disulfides, under mild conditions.

    Acetylation of the Phenyl Group: The acetylation of the phenyl group can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base, such as pyridine or triethylamine.

    Formation of the Final Compound: The final compound can be obtained by coupling the acetylphenyl derivative with the thiadiazole derivative through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acetylphenyl or thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives, depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Thiadiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to disruption of cellular processes.

    DNA Intercalation: The compound may intercalate into DNA, interfering with replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be compared with other thiadiazole derivatives, such as:

    This compound: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.

    2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.

    2-Methyl-5-nitro-1,3,4-thiadiazole: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4OS2C_{12}H_{12}N_4OS_2, with a molecular weight of approximately 307.4 g/mol. The compound features an acetylphenyl group linked to a thiadiazole ring through a sulfanylacetamide moiety, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The thiadiazole moiety is known for its ability to inhibit bacterial growth by interfering with lipid biosynthesis in bacterial membranes. Studies have shown that derivatives with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting DNA synthesis. This suggests potential applications in cancer therapy.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

A comparative analysis of various derivatives shows the antimicrobial efficacy of this compound against common pathogens:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Activity Type
This compoundStaphylococcus aureus32 µg/mLAntibacterial
This compoundEscherichia coli64 µg/mLAntibacterial
This compoundCandida albicans16 µg/mLAntifungal

Anticancer Activity

In vitro studies have evaluated the anticancer effects against various cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15 µMInduction of apoptosis via caspase activation
C6 (Brain Tumor)20 µMInhibition of DNA synthesis

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives containing the thiadiazole ring exhibited enhanced antibacterial activity compared to standard antibiotics. The presence of halogen substituents on the phenyl ring was found to improve activity against Gram-positive bacteria significantly.
  • Anticancer Potential : Research conducted on various thiadiazole derivatives revealed that those similar to this compound displayed promising results in inducing apoptosis in tumor cells. Compounds were evaluated using MTT assays and DNA fragmentation analysis.
  • Inflammatory Response Modulation : Preliminary findings suggest that this compound may inhibit pro-inflammatory cytokines in vitro, indicating potential as an anti-inflammatory agent.

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